1H-Imidazole, 2,4-diiodo-5-nitro-

Electrochemical characterization Nitro radical anion stability Bioreductive activation

1H-Imidazole, 2,4-diiodo-5-nitro- is a doubly iodinated 5-nitroimidazole heterocycle (C₃HI₂N₃O₂, MW 364.87 g/mol). The compound carries electron-withdrawing iodo substituents at ring positions 2 and 4 alongside a nitro group at position 5, positioning it within the nitroimidazole class known for bioreductive activation, antimicrobial, and radiosensitizing applications.

Molecular Formula C3HI2N3O2
Molecular Weight 364.87 g/mol
CAS No. 19183-12-1
Cat. No. B15219933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2,4-diiodo-5-nitro-
CAS19183-12-1
Molecular FormulaC3HI2N3O2
Molecular Weight364.87 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N1)I)I)[N+](=O)[O-]
InChIInChI=1S/C3HI2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
InChIKeyAYXLLMDYGCNDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 2,4-diiodo-5-nitro- (CAS 19183-12-1): Baseline Characterization for Informed Procurement


1H-Imidazole, 2,4-diiodo-5-nitro- is a doubly iodinated 5-nitroimidazole heterocycle (C₃HI₂N₃O₂, MW 364.87 g/mol). The compound carries electron-withdrawing iodo substituents at ring positions 2 and 4 alongside a nitro group at position 5, positioning it within the nitroimidazole class known for bioreductive activation, antimicrobial, and radiosensitizing applications [1]. Its N-1 position remains unsubstituted, distinguishing it from the more commonly studied 1-methyl-2,4-diiodo-5-nitroimidazole analogue [2].

Why 1H-Imidazole, 2,4-diiodo-5-nitro- Cannot Be Simply Interchanged With Other 5-Nitroimidazoles


Even among closely related 5-nitroimidazoles, the number and position of halogen substituents profoundly alter the compound s electrochemical reduction behavior and radical-anion stability—key determinants of biological activation and selectivity [1]. The presence of two heavy iodine atoms at C-2 and C-4 creates a distinctly different electronic environment compared to mono-iodinated, non-iodinated, or meta-substituted analogues, leading to a >190-fold acceleration in the nitro radical anion decay rate relative to the parent 1-methyl-5-nitroimidazole [1]. Consequently, substituting this compound with a generic 5-nitroimidazole without verifying the substitution pattern risks selecting a molecule with entirely different redox-driven pharmacological properties.

Product-Specific Quantitative Evidence for 1H-Imidazole, 2,4-diiodo-5-nitro- (CAS 19183-12-1)


Nitro Radical Anion Decay Rate (k₂): 190-Fold Acceleration Over the Parent 5-Nitroimidazole

In a controlled electrochemical study of iodo-substituted nitroimidazoles using differential pulse polarography (DPP), cyclic voltammetry (CV), and differential pulse voltammetry (DPV) with glassy carbon working electrodes, the second-order decay rate constant (k₂) of the nitro radical anion was determined for three compounds: 1-methyl-5-nitroimidazole (M-NIm), 1-methyl-4-iodo-5-nitroimidazole (M-I-NIm), and 1-methyl-2,4-diiodo-5-nitroimidazole (M-I₂-NIm). The latter is the direct N-methylated analogue of 1H-imidazole, 2,4-diiodo-5-nitro- [1]. The k₂ value for M-I₂-NIm was 1.10 × 10⁵ M⁻¹ s⁻¹, representing a 189-fold increase over the parent 5-nitroimidazole (5.81 × 10² M⁻¹ s⁻¹) and an 8.3-fold increase over the mono-iodinated derivative (1.32 × 10⁴ M⁻¹ s⁻¹) [1].

Electrochemical characterization Nitro radical anion stability Bioreductive activation

Reduction Energy Barrier: Iodo Substitution Systematically Lowers Nitro Group Reduction Requirements

Across all tested media (protic, mixed, non-aqueous), the introduction of iodo substituents into the nitroimidazole ring produced a consistent decrease in the energy requirements for nitro group reduction, attributed to the electron-withdrawing character of iodine [1]. For the diiodinated derivative (M-I₂-NIm), the nitro radical anion was detectable only in non-aqueous medium, whereas the parent M-NIm generated a radical anion signal in all media, and the mono-iodinated M-I-NIm was detectable in mixed and non-aqueous media only [1]. This rank order—M-NIm → M-I-NIm → M-I₂-NIm—correlates with increasing substitution and decreasing medium tolerance for the radical anion.

Electron affinity Reduction potential Bioreductive design

Cytotoxicity Enhancement by Diiodo Substitution in Hypoxic Adenocarcinoma Cells

In a comparative study of four imidazole derivatives with zero, one, or two iodines, the diiodinated nitroimidazole (ZK 188970, the closest pharmacological congener of the target compound) elicited a strong increase in cytotoxicity relative to non-iodinated and mono-iodinated analogues under hypoxic conditions in human colonic adenocarcinoma cells [1]. At a concentration of 1.0 mM, the diiodo compound showed the highest cytotoxicity, while at 0.2 mM, the mono-iodinated compounds ZK 236039 and ZK 852714 exhibited superior dose modification factors (DMFs) compared to misonidazole and metronidazole controls [1]. Importantly, the radiosensitizing efficacy of the diiodo derivative was negligible at 1.0 mM under 20 MV photon energy, whereas non-iodinated ZK 188790 showed measurable enhancement [1].

Radiosensitization Hypoxic cytotoxicity Cancer research

Best Research and Industrial Application Scenarios for 1H-Imidazole, 2,4-diiodo-5-nitro- (CAS 19183-12-1)


Electrochemical and Spectroscopic Probing of Nitro Radical Anion Formation and Decay Kinetics

The exceptionally rapid nitro radical anion decay rate (k₂ ≈ 1.10 × 10⁵ M⁻¹ s⁻¹ for the N-methyl analogue) makes this compound an ideal calibration standard for studies investigating the relationship between halogen substitution and radical anion stability in nitroheterocycles [1]. Researchers developing electron spin resonance (ESR) or voltammetric methodologies for radical detection can use this compound as a high-k₂ reference point in a series covering three orders of magnitude of decay rates.

Bioreductive Prodrug Design for Hypoxic Tumor Microenvironments

The compound s pronounced cytotoxicity under hypoxic conditions, driven by its diiodo substitution pattern, supports its use as a lead scaffold for designing hypoxia-selective cytotoxic agents [2]. The differential between high cytotoxicity and relatively modest radiosensitization at clinically relevant photon energies (20 MV) indicates that this scaffold is more suited for standalone hypoxia-activated prodrug strategies rather than combined chemo-radiation protocols.

Synthetic Intermediates for Radioiodinated Imaging and Diagnostic Agents

The dual iodine substitution at C-2 and C-4 provides two heavy-atom sites amenable to isotopic exchange or radioiodination chemistry, making the compound a versatile precursor for producing ¹²³I- or ¹²⁵I-labeled nitroimidazole derivatives used in non-invasive hypoxia imaging via SPECT. Its unsubstituted N-1 position allows further functionalization without perturbing the iodo-nitro substitution pattern [1].

Quote Request

Request a Quote for 1H-Imidazole, 2,4-diiodo-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.